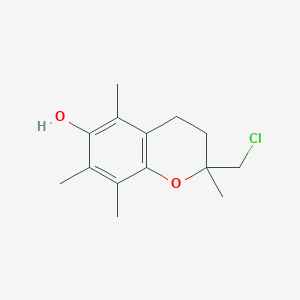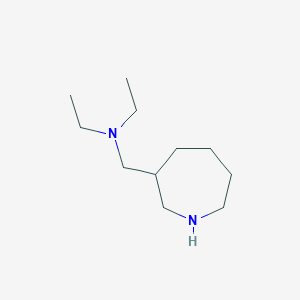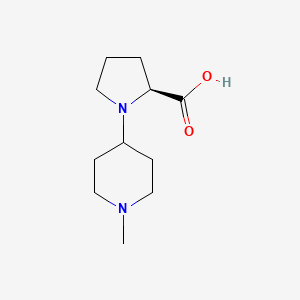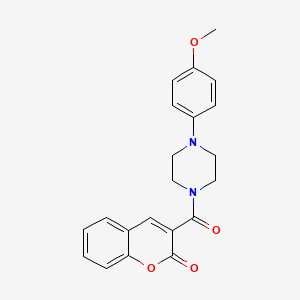
2-Chloromethyl-6-hydroxy-2,5,7,8-tetramethylchroman
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloromethyl-6-hydroxy-2,5,7,8-tetramethylchroman is a chemical compound known for its antioxidant properties. It is structurally related to vitamin E and is often used in scientific research for its ability to scavenge free radicals and reduce oxidative stress.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloromethyl-6-hydroxy-2,5,7,8-tetramethylchroman typically involves the chloromethylation of 6-hydroxy-2,5,7,8-tetramethylchroman. This reaction can be carried out using formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually performed at a controlled temperature to ensure the selective chloromethylation at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloromethyl-6-hydroxy-2,5,7,8-tetramethylchroman undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) are employed under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 2-methyl-6-hydroxy-2,5,7,8-tetramethylchroman.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloromethyl-6-hydroxy-2,5,7,8-tetramethylchroman is widely used in scientific research due to its antioxidant properties. It is employed in:
Chemistry: As a standard for antioxidant capacity assays.
Biology: To study the effects of oxidative stress on cellular processes.
Medicine: Investigated for its potential therapeutic effects in diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry: Used as an additive in food and cosmetic products to enhance shelf life by preventing oxidation.
Wirkmechanismus
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals by donating a hydrogen atom from its hydroxyl group, thereby neutralizing reactive oxygen species (ROS). This action helps in protecting cells and tissues from oxidative damage. The molecular targets include various ROS and the pathways involved are those related to oxidative stress and cellular defense mechanisms.
Vergleich Mit ähnlichen Verbindungen
2-Chloromethyl-6-hydroxy-2,5,7,8-tetramethylchroman is unique due to its specific structure and functional groups. Similar compounds include:
6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox): A water-soluble analog of vitamin E with similar antioxidant properties.
α-Tocopherol: The most active form of vitamin E in humans, known for its potent antioxidant activity.
Butylated Hydroxytoluene (BHT): A synthetic antioxidant used in food and cosmetics.
Compared to these compounds, this compound offers unique reactivity due to the presence of the chloromethyl group, which allows for further chemical modifications and applications.
Eigenschaften
Molekularformel |
C14H19ClO2 |
|---|---|
Molekulargewicht |
254.75 g/mol |
IUPAC-Name |
2-(chloromethyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C14H19ClO2/c1-8-9(2)13-11(10(3)12(8)16)5-6-14(4,7-15)17-13/h16H,5-7H2,1-4H3 |
InChI-Schlüssel |
UZNVMWBLRRJGFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(CCC(O2)(C)CCl)C(=C1O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-aminoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]propanamide](/img/structure/B13571508.png)




![4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]hydrochloride](/img/structure/B13571559.png)
![Tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13571567.png)




